N-(Tert-butyl)-2-iodoacetamide
Description
Historical Context and Evolution of Haloacetamide Reagents in Proteomics
The study of proteins, or proteomics, often requires the chemical modification of amino acid residues to facilitate analysis. Cysteine, with its reactive thiol group, has long been a primary target for such modifications. Haloacetamides, a class of alkylating agents, have been fundamental in this endeavor for decades. creative-proteomics.com The basic principle involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the haloacetamide, leading to a stable thioether bond. pearson.com
Historically, iodoacetamide (B48618) (IAA) and, to a lesser extent, chloroacetamide have been the workhorses for cysteine alkylation in proteomics. nih.govacs.org Their primary function is to cap cysteine residues, preventing the formation of disulfide bonds which can complicate protein digestion and subsequent analysis by mass spectrometry. creative-proteomics.comresearchgate.net However, these traditional reagents are not without their drawbacks, including a propensity for off-target reactions with other amino acid residues such as methionine, which can complicate data interpretation. nih.govnih.gov This has driven the development of new haloacetamide derivatives with improved properties.
Distinctive Features of N-(Tert-butyl)-2-iodoacetamide as a Biochemical Probe
This compound distinguishes itself from its predecessors through several key features. The most prominent of these is the presence of a bulky tert-butyl group. This steric hindrance influences its reactivity and provides a unique spectroscopic handle. rsc.org
One of the most significant and recently discovered features of this compound is its ability to generate stable alkylated persulfides (R-S-S-Alk). wiley.com Protein persulfidation (R-S-SH) is an important post-translational modification, but its detection is challenging due to the instability of the persulfide bond. Common alkylating agents like iodoacetamide and N-ethylmaleimide (NEM) often lead to the rapid conversion of the alkylated persulfide to a thioether, losing the crucial sulfane sulfur atom. wiley.com In contrast, this compound effectively preserves the persulfide linkage, making it a superior reagent for studying this modification. wiley.com
Furthermore, the tert-butyl group provides a strong and sharp signal in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This property allows it to be used as a sensitive reporter group to study the structure and dynamics of large protein complexes, even at low concentrations. nih.govnih.gov
Scope and Significance of its Applications in Contemporary Research
The unique properties of this compound have led to its application in several key areas of modern biochemical research.
A primary application lies in quantitative proteomics. The synthesis of isotopically labeled versions of this compound, such as its d9-heavy form, allows for the relative quantification of proteins between different samples. nih.govresearchgate.net By alkylating cysteine-containing peptides with the "light" (d0) or "heavy" (d9) reagent, the relative abundance of these peptides can be accurately determined by mass spectrometry. nih.gov This method provides a straightforward workflow for quantitative analysis of entire proteomes and can be integrated with various separation techniques. nih.govresearchgate.net
The use of this compound as an NMR probe is another significant application. By attaching the tert-butyl group to specific cysteine residues, researchers can gain insights into the structure, dynamics, and interactions of large and complex biomolecular assemblies that are often difficult to study with conventional NMR techniques. nih.govnih.gov This approach has been successfully used to study challenging systems like those involved in neurotransmitter release. nih.gov
The ability of this compound to stabilize protein persulfides opens up new avenues for research in redox biology. wiley.com This allows for more accurate detection and quantification of this important post-translational modification, which is involved in a wide range of physiological and pathological processes.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C6H12INO | |
| Molecular Weight | 241.07 g/mol | |
| CAS Number | 103615-48-1 | |
| Appearance | White to off-white crystalline powder | ubpbio.com |
| Melting Point | > 90 °C | ubpbio.com |
Table 2: Comparison of Common Haloacetamide Alkylating Agents
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | This compound |
| Reactivity | High | Lower than IAA | High |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Common Side Reactions | Alkylation of Met, Lys, His, N-terminus | Lower off-target alkylation than IAA, but can cause significant methionine oxidation | Alkylation of other nucleophilic residues possible |
| Use in Quantitative Proteomics | Yes (with isotopic labeling) | Yes (with isotopic labeling) | Yes (with isotopic labeling, e.g., d9-form) nih.gov |
| Preservation of Persulfides | Poor wiley.com | Not reported | Excellent wiley.com |
| Utility as NMR Probe | No | No | Yes (due to tert-butyl group) nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12INO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBBVLUBVPCFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies of N Tert Butyl 2 Iodoacetamide
Methodologies for N-(Tert-butyl)-2-iodoacetamide Synthesis
The synthesis of this compound is typically achieved through a two-step process. wiley.com The initial step involves the formation of an amide bond, followed by a halogen exchange reaction. wiley.com
First, N-tert-butylchloroacetamide is prepared by reacting tert-butylamine (B42293) with chloroacetyl chloride. wiley.com In a representative procedure, a solution of tert-butylamine in methylene (B1212753) chloride is cooled, and chloroacetyl chloride is added dropwise while maintaining a low temperature. wiley.com After the reaction, an aqueous workup involving separation and washing of the organic layer yields the crude N-tert-butylchloroacetamide, which can often be used in the subsequent step without extensive purification. wiley.com
The second step is a Finkelstein reaction, where the chloro-substituent is exchanged for iodine. wiley.com N-tert-butylchloroacetamide is dissolved in acetone (B3395972) along with sodium iodide (NaI). wiley.com The mixture is stirred at room temperature in the dark under a nitrogen atmosphere for an extended period, typically around 21 hours. wiley.com Following the reaction, the solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent like methylene chloride. wiley.com The combined organic phases are washed to remove impurities, dried, and concentrated to yield a solid product. wiley.com Final purification by crystallization, for instance from an ether/hexane mixture, provides pure this compound. wiley.com A 61% yield has been reported for this final step. wiley.com
Synthesis of Isotopically Labeled this compound for Quantitative Applications
For quantitative studies, particularly in mass spectrometry-based proteomics, stable isotope-labeled versions of this compound are indispensable. These labeled reagents allow for the differential analysis of protein samples.
Isotopically heavy this compound, specifically the d(9) analog, is synthesized using a procedure analogous to its non-deuterated (d(0)-light) counterpart. wiley.comnih.gov The key difference lies in the starting material; commercially available deuterated tert-butylamine-d(9) is used instead of the standard tert-butylamine. wiley.com
The synthesis proceeds by first preparing N-tert-Butyl-d(9)-2-chloroacetamide from tert-butylamine-d(9) and chloroacetyl chloride. wiley.com Subsequently, the halogen exchange reaction with sodium iodide is performed to yield N-tert-butyl-d(9)-2-iodoacetamide. wiley.com The isotopic purity of the final deuterated product has been verified to be high (e.g., 98%) using NMR spectroscopy. wiley.com
Table 1: Synthesis of d(0)-light and d(9)-heavy this compound
| Step | Compound | Starting Materials | Reagents & Conditions | Reported Yield | Citation |
|---|---|---|---|---|---|
| 1a | N-tert-butylchloroacetamide (d(0)) | tert-butylamine, Chloroacetyl chloride | 20% NaOH, Methylene chloride, -10°C to 25°C | - | wiley.com |
| 1b | N-tert-butyl-d(9)-chloroacetamide | tert-butylamine-d(9), Chloroacetyl chloride | Same as for d(0) form | - | wiley.com |
| 2a | This compound (d(0)) | N-tert-butylchloroacetamide | NaI, Acetone, Room Temp, 21h, dark, N₂ | 61% | wiley.com |
| 2b | N-tert-butyl-d(9)-2-iodoacetamide | N-tert-butyl-d(9)-chloroacetamide | Same as for d(0) form | - | wiley.com |
Yield for intermediate steps was not specified, as the crude product was used directly.
The d(0)-light and d(9)-heavy forms of this compound serve as powerful tools for relative protein quantitation in proteomics. nih.gov The strategy involves covalently labeling cysteine-containing peptides from different samples with either the light or heavy reagent. wiley.comnih.gov When the samples are combined and analyzed by tandem mass spectrometry (MS/MS), the 9 Dalton mass difference between the d(0) and d(9) tags allows for the accurate differentiation and relative quantification of the same peptide from different biological states. wiley.comnih.gov
Alkylation with the d(0)-light form of this compound increases a peptide's mass by 113 Da for each modified cysteine. nih.gov This mass increase is in a similar range to that of natural amino acids, ensuring that the alkylated peptides remain well-suited for standard MS/MS data acquisition and analysis pipelines. nih.gov This approach facilitates the quantitative analysis of entire protein samples and can provide access to information on post-translational modifications. nih.gov
Preparation of Deuterated Analogs (e.g., d(0)-light and d(9)-heavy forms)
Functionalization with Affinity Tags and Bioorthogonal Handles
Beyond isotopic labeling, this compound can be derivatized with various functional groups to create versatile chemical probes for detecting and isolating proteins.
Iodoacetamide (B48618) can be functionalized with a terminal alkyne group to create a bioorthogonal probe. nih.govmedchemexpress.com These alkyne-tethered probes, such as N-Hex-5-ynyl-2-iodo-acetamide, contain a reactive iodoacetamide moiety for covalent modification of cysteine residues and an alkyne "handle" for subsequent detection or capture. nih.govmedchemexpress.com
The alkyne group is bio-orthogonal, meaning it does not react with most biological molecules, ensuring specific subsequent reactions. fishersci.dk After the probe has been attached to a target protein via the iodoacetamide group, the alkyne handle can be selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govmedchemexpress.comfishersci.dk This two-step labeling strategy offers high sensitivity and low background, as the click reaction is highly specific and efficient under biological conditions. fishersci.dk Isotopically labeled versions of iodoacetamide-alkyne probes have also been developed to enable quantitative cysteine-reactivity profiling. nih.gov
Fluorescent iodoacetamide probes are designed to specifically label cysteine and selenocysteine (B57510) residues, allowing for their detection in techniques like SDS-PAGE. nih.gov There are two primary strategies for creating such probes.
The first approach involves reacting a thiol-containing molecule of interest with a commercially available iodoacetamide-functionalized fluorophore. nih.gov Dyes such as 5-Iodoacetamidofluorescein (5-IAF) and Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) are thiol-reactive reagents used to fluorescently label proteins and other molecules via their cysteine residues. medchemexpress.comnih.gov
The second strategy involves the de novo synthesis of a probe that incorporates both a fluorophore and an iodoacetamide group. nih.gov For example, a naphthalimide-based fluorescent probe, Nap-I, was synthesized with an iodoacetamide group to act as the alkylating agent for Cys/Sec residues. nih.gov This approach allows for the custom design of probes with specific fluorescence properties and solubility characteristics tailored to the experimental needs. nih.gov Beyond fluorophores, other reporter groups like biotin (B1667282) can be attached to create probes such as Biotin-PEG2-C2-iodoacetamide, which are used for affinity purification of labeled proteins. medchemexpress.com
Table 2: Examples of Functionalized Iodoacetamide Derivatives
| Derivative Type | Example Compound | Functional Group | Application | Citation |
|---|---|---|---|---|
| Bioorthogonal Probe | IA-Alkyne (N-Hex-5-ynyl-2-iodo-acetamide) | Alkyne | Click chemistry, Quantitative cysteine-reactivity profiling | nih.govmedchemexpress.com |
| Fluorescent Probe | Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) | Tetramethylrhodamine | Fluorescent labeling of proteins via cysteine residues | medchemexpress.comnih.gov |
| Fluorescent Probe | Nap-I | Naphthalimide | Specific fluorescent staining of Cys/Sec containing proteins | nih.gov |
| Affinity Tag | Biotin-PEG2-C2-iodoacetamide | Biotin-PEG | PROTAC synthesis, Affinity labeling | medchemexpress.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| tert-butylamine |
| Chloroacetyl chloride |
| N-tert-butylchloroacetamide |
| Sodium iodide |
| Methylene chloride |
| N-tert-butyl-d(9)-iodoacetamide |
| tert-butylamine-d(9) |
| N-tert-Butyl-d(9)-2-chloroacetamide |
| N-Hex-5-ynyl-2-iodo-acetamide |
| 5-Iodoacetamidofluorescein (5-IAF) |
| Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) |
| Nap-I |
| Biotin-PEG2-C2-iodoacetamide |
| Selenocysteine |
Mechanistic Basis of N Tert Butyl 2 Iodoacetamide Reactivity with Biomolecules
Specificity of Alkylation Towards Cysteine Thiol Groups
The primary target for alkylation by N-(tert-butyl)-2-iodoacetamide in proteins is the thiol group (-SH) of cysteine residues. The high specificity for cysteine is attributed to the superior nucleophilicity of the thiolate anion (S⁻), which is a more potent nucleophile than the neutral thiol group. The formation of the thiolate is pH-dependent, with the pKa of the cysteine thiol group in proteins typically ranging from 8 to 9. At a pH close to or above the pKa, a significant population of cysteine residues exists in the more reactive thiolate form.
The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophilic sulfur atom of the thiolate attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the iodide ion, which is an excellent leaving group. This results in the formation of a stable thioether linkage. The bulky tert-butyl group on the amide nitrogen does not significantly hinder the approach to the reactive center, allowing the reaction to proceed efficiently.
The preference for cysteine over other nucleophilic amino acid residues is a key feature of iodoacetamide-based reagents. While other amino acids possess nucleophilic centers, such as the imidazole (B134444) ring of histidine, the thioether of methionine, and the epsilon-amino group of lysine (B10760008), their reactivity towards this compound under typical reaction conditions (neutral to slightly alkaline pH) is considerably lower than that of cysteine thiols. This selectivity allows for the targeted modification of cysteine residues in complex biological samples.
Irreversible Covalent Adduct Formation with Proteins and Peptides
The reaction between this compound and a cysteine residue results in the formation of a carboxyamidomethyl-cysteine derivative. This modification is characterized by a stable thioether bond, which is considered irreversible under normal physiological and experimental conditions, such as those used in mass spectrometry-based proteomics. The robustness of this covalent bond ensures that the modification remains intact during protein denaturation, enzymatic digestion, and subsequent analysis, which is crucial for applications like peptide mapping and quantitative proteomics. researchgate.net
The formation of this adduct increases the mass of the modified cysteine residue by 113.1 Daltons. nih.govnih.gov This precise mass shift is a signature that is readily detectable by mass spectrometry, facilitating the identification of alkylated peptides. The stability of the adduct is a key advantage in proteomic workflows, as it prevents the reformation of disulfide bonds and ensures that each targeted cysteine is consistently labeled.
In a comparative study, the labeling efficiency of this compound was evaluated on two standard proteins, bovine serum albumin (BSA) and lactoperoxidase. The results, as detailed in the table below, demonstrate its efficacy in alkylating cysteine residues, although the efficiency can be protein-dependent.
| Protein | Total Cysteine Residues | Alkylated Cysteines with this compound | Labeling Efficiency (%) |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | 35 | 25 | 71 |
| Lactoperoxidase | 15 | 9 | 60 |
Data derived from a comparative study on the reactivity of different alkylating reagents. wikipedia.org
Reaction Kinetics and Thermodynamics in Complex Biological Milieus
The rate of the alkylation reaction is influenced by several factors, most notably pH. As the reaction is dependent on the presence of the nucleophilic thiolate anion, the reaction rate increases with pH as it approaches and surpasses the pKa of the cysteine thiol. The reaction kinetics are generally rapid, allowing for complete alkylation within a reasonable timeframe for typical laboratory procedures.
The thermodynamics of the S-alkylation of cysteine by iodoacetamide (B48618) derivatives are highly favorable, leading to the formation of a very stable thioether bond. This thermodynamic stability contributes to the irreversible nature of the modification. Studies on the unfolding of human growth hormone have shown that the alkylation of its cysteine residues significantly decreases the Gibbs free energy of unfolding, indicating a less stable protein structure after modification, which is a common consequence of disrupting native disulfide bonds. nih.gov
Comparative Analysis of Reactivity with Other Amino Acid Residues (e.g., Histidine, Methionine)
While this compound exhibits a strong preference for cysteine residues, it can also react with other nucleophilic amino acids under certain conditions, though at a much slower rate. ubpbio.com The primary off-target reactions occur with the imidazole ring of histidine and the thioether of methionine.
The alkylation of histidine residues by iodoacetamide has been observed, particularly in the active sites of enzymes where the reactivity of a specific histidine may be enhanced. researchgate.net However, the reaction with histidine is generally significantly slower than with cysteine. The specificity of the reaction can be controlled by adjusting the pH; at slightly alkaline pH (around 8.0-8.5), the reaction with cysteine is favored, while lower pH values can increase the relative reactivity of histidine.
Methionine can also be alkylated by iodoacetamide, but this reaction is generally less favorable than with cysteine. The sulfur atom in methionine is a weaker nucleophile than the thiolate anion of cysteine. Side reactions with methionine are more likely to occur with prolonged incubation times or high concentrations of the alkylating agent.
In proteomic studies, over-alkylation can lead to the modification of residues other than cysteine, which can complicate data analysis. Therefore, reaction conditions such as pH, temperature, and reagent concentration are carefully controlled to maximize the specific alkylation of cysteine while minimizing off-target modifications.
Applications of N Tert Butyl 2 Iodoacetamide in Mass Spectrometry Based Proteomics
Global Cysteine Alkylation for Protein Identification and Characterization
In proteomics, the analysis of proteins often begins with their enzymatic digestion into smaller, more manageable peptides. The proper preparation of proteins before this digestion step is critical for obtaining accurate and comprehensive data. N-(tert-butyl)-2-iodoacetamide is employed as an alkylating agent to covalently modify the thiol groups of cysteine residues, a process that is integral to protein identification and characterization. creative-proteomics.com This modification, known as carbamidomethylation, is essential for preventing the re-formation of disulfide bonds after they have been reduced, ensuring that proteins remain in a linearized state amenable to enzymatic cleavage. elementlabsolutions.complos.org
Enhancing Peptide Coverage in Peptide Mapping Techniques
Peptide mapping is a cornerstone technique in proteomics, used to confirm the primary structure of a protein and identify post-translational modifications. elementlabsolutions.com A key goal of peptide mapping is to achieve maximum sequence coverage, meaning that the collection of identified peptides represents as much of the full-lenth protein sequence as possible. elementlabsolutions.comrockefeller.edu Cysteine alkylation is a required step to ensure maximal coverage in peptide mapping experiments. rockefeller.edunih.gov
Facilitating Tandem Mass Spectrometry (MS/MS) Data Acquisition and Interpretation
The covalent attachment of the N-tert-butylcarbamoylmethyl group from this compound to a cysteine residue increases the peptide's mass by a predictable amount. nih.govresearchgate.net For the standard, or "light," form of the reagent, this modification adds 113 Daltons (Da) to the mass of each alkylated cysteine. nih.govresearchgate.net This mass increase shifts the cysteine-containing peptides into a mass range that is often ideal for acquisition and analysis by tandem mass spectrometry (MS/MS). nih.govresearchgate.net
In MS/MS, peptides are selected and fragmented to generate a spectrum that provides information about the amino acid sequence. The modification by this compound does not typically interfere with peptide fragmentation, allowing for the generation of high-quality MS/MS spectra. nih.gov The known mass of the modification aids in the interpretation of these spectra, helping database search algorithms to correctly identify the modified peptides and, by extension, the parent protein. nih.govresearchgate.net
Quantitative Proteomics through Differential Isotopic Labeling
This compound is particularly valuable for quantitative proteomics, where the goal is to compare the abundance of proteins between different samples. This is achieved through the use of isotopically labeled versions of the reagent.
Relative Quantitation of Proteins and Peptides (e.g., ICAT-like methodologies)
Drawing on the principles of Isotope-Coded Affinity Tag (ICAT) methodologies, this compound has been synthesized in both a "light" (d₀) and a "heavy" (d₉) form, where nine hydrogen atoms are replaced with deuterium. nih.govresearchgate.netresearchgate.net This heavy version is 9 Da more massive than its light counterpart. nih.gov
This mass difference allows for the relative quantitation of proteins from two different biological samples (e.g., a control sample and a treated sample). In a typical workflow, the proteome from the control sample is treated with the light reagent, while the proteome from the experimental sample is treated with the heavy reagent. bioprocessonline.comupf.edu The two samples are then combined and processed together. bioprocessonline.com In the mass spectrometer, a peptide containing an alkylated cysteine will appear as a pair of peaks separated by 9 Da (or a multiple of 9 if the peptide contains multiple cysteines). nih.gov The ratio of the intensities of these heavy and light peaks directly reflects the relative abundance of that peptide—and thus its parent protein—in the original two samples. bioprocessonline.comupf.edu This approach enables the quantitative analysis of the entire protein sample. nih.govresearchgate.net
Table 1: Properties of Light and Heavy Isotopic Forms of this compound for Quantitative Proteomics
| Feature | Light Reagent (d₀) | Heavy Reagent (d₉) |
| Isotopic Composition | Standard isotopes (e.g., ¹H) | Enriched with 9 Deuterium atoms (²H) |
| Mass of Added Group | 113.084 Da | 122.141 Da |
| Mass Difference | N/A | +9.057 Da |
| Typical Use | Labeling of control or reference sample | Labeling of experimental or treated sample |
This interactive table summarizes the key features of the isotopic variants of this compound used in quantitative proteomics. Data derived from research findings. nih.govresearchgate.net
Assessment of Cysteine Reactivity Differences Across Biological States
Beyond simple protein abundance, the differential labeling strategy with this compound can be adapted to assess changes in cysteine reactivity across different biological states. The reactivity of a cysteine thiol is influenced by its local chemical environment, including its oxidation state (e.g., free thiol vs. oxidized to sulfenic acid) and accessibility. nih.govnih.gov
Changes in cellular conditions, such as oxidative stress, can lead to post-translational modifications of cysteine residues, altering their reactivity towards an alkylating agent like this compound. nih.govfrontiersin.org By comparing the extent of labeling of a specific cysteine residue between a control and a treated state, researchers can infer changes in its redox status or local environment. For instance, a decrease in labeling in a treated sample suggests that the cysteine has become oxidized or is otherwise less accessible to the reagent. nih.gov This "quantitative thiol reactivity profiling" approach provides insights into redox signaling pathways and the functional state of proteins. nih.govfrontiersin.org
Prevention of Adventitious Disulfide Bond Formation During Sample Processing
During proteomic sample preparation, which involves cell lysis, protein denaturation, and reduction of disulfide bonds, the newly exposed cysteine thiols are highly susceptible to oxidation. creative-proteomics.commdpi.com This can lead to the formation of non-native, or "adventitious," disulfide bonds, either within a single protein or between different proteins. plos.org Such artificial cross-linking can interfere with subsequent analysis by causing protein aggregation and incomplete enzymatic digestion, ultimately compromising the quality and accuracy of the proteomic data. elementlabsolutions.complos.org
To prevent this, a crucial step in the workflow is the immediate and complete blocking of all free thiols after the initial reduction step. mdpi.comdiva-portal.org this compound serves this purpose effectively. By reacting with the free thiols to form stable thioether bonds, it permanently "caps" the cysteine residues. creative-proteomics.com This alkylation is critical for preserving the reduced state of the proteome throughout the sample preparation process, ensuring that the subsequent analyses accurately reflect the in vivo state of the proteins rather than artifacts introduced during handling. creative-proteomics.complos.org
Derivatization of Thiol-Containing Compounds for Analytical Biochemistry
In the field of analytical biochemistry, particularly in mass spectrometry-based proteomics, the derivatization of thiol-containing compounds is a critical step for both protein identification and quantification. solubilityofthings.comnih.gov The thiol group (-SH) of cysteine residues is a highly reactive nucleophile, making it a prime target for chemical modification. sfrbm.org Alkylating agents are commonly employed to covalently modify these cysteine residues, preventing the formation of disulfide bonds and ensuring proteins remain in a reduced state, which is essential for accurate peptide analysis. abcam.com One such alkylating agent is this compound.
This compound is an iodoacetamide-based reagent specifically designed for the alkylation of cysteine residues in proteomics workflows. nih.govresearchgate.net Like other iodoacetamides, it reacts with the thiolate anion of cysteine in a nucleophilic substitution (SN2) reaction, forming a stable, irreversible thioether bond. sfrbm.org This reaction effectively "caps" the cysteine residue. The use of this compound and its isotopically labeled counterparts allows for relative and absolute quantification of proteins. nih.govunifr.ch
Research has demonstrated the synthesis and application of both a "light" (d0) and a "heavy," deuterium-labeled (d9) form of this compound. nih.govresearchgate.net This strategy enables comparative proteomic analysis where two different protein samples can be labeled with the light and heavy reagents, respectively. After labeling, the samples are combined and analyzed by mass spectrometry. Peptides containing alkylated cysteines will appear as pairs of signals separated by a specific mass difference, allowing for the relative quantification of the protein levels between the two original samples. nih.gov
A key advantage of this compound is that the resulting derivatized peptides remain well-suited for tandem mass spectrometry (MS/MS) analysis, which is used for peptide sequencing and protein identification. nih.govunifr.ch The mass increase conferred by the reagent is in a range similar to that of natural amino acids, which is beneficial for database searching algorithms. researchgate.net
Detailed Research Findings
A seminal study on this compound detailed its use as a quantitative proteomics tool. nih.gov The research highlighted several key characteristics of the reagent when used for derivatizing thiol-containing peptides.
Reaction Specificity: The reagent covalently binds to peptides containing cysteine residues through a standard alkylation procedure. nih.govunifr.ch
Mass Increase: The light (d0) form of this compound adds a mass of 113 Da to each cysteine-containing peptide. nih.govresearchgate.net
Isotopic Labeling for Quantitation: A heavy (d9) version of the reagent was synthesized, creating a mass difference of 9 Da between the light and heavy labeled peptides. nih.gov This mass difference is sufficient to avoid overlap between the isotopic distributions of the peptide pairs, facilitating accurate quantification. researchgate.net
Compatibility: The derivatization is based on widely used alkylation protocols and can be integrated into various proteomic workflows, including those involving peptide mass fingerprinting (PMF) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govunifr.ch
The table below summarizes the mass modifications imparted by this compound as described in the research.
| Reagent Form | Isotopic Label | Mass Increase per Cysteine Residue (Da) | Mass Difference (Da) |
| This compound (Light) | d0 | 113 | 9 |
| This compound (Heavy) | d9 | 122 |
Data sourced from Pasquarello C, et al. (2004). nih.govresearchgate.net
This approach allows for the quantitative analysis of the entire protein sample, including access to peptides that may contain other post-translational modifications. nih.gov The use of such reagents replaces common, non-isotopic alkylating agents, thereby adding a quantitative dimension to standard protein identification experiments. nih.govcapes.gov.br
N Tert Butyl 2 Iodoacetamide As a Probe in Chemical Biology and Structural Studies
NMR Spectroscopy Studies of Protein Dynamics and Interactions
Utilization of Tert-butyl Groups as Sensitive NMR Tags for Macromolecular Complexes
The study of large macromolecular assemblies by solution Nuclear Magnetic Resonance (NMR) spectroscopy can be challenging due to issues like limited sample solubility and stability. nih.govnih.gov A powerful strategy to overcome these hurdles involves tagging proteins with probes that are highly sensitive and easily observable by NMR. nih.gov The tert-butyl (tBu) group is an exceptional probe for this purpose. nih.govacs.org N-(Tert-butyl)-2-iodoacetamide serves as a key reagent to covalently attach these tBu groups to proteins. nih.govnih.gov
The unique structure of the tert-butyl group, which contains nine chemically equivalent protons on three rapidly rotating methyl groups, gives rise to an exceptionally narrow and intense singlet resonance in ¹H NMR spectra. nih.govacs.orgnih.gov This signal is easily detectable and often resides in a spectral region with minimal overlap from other protein resonances, which can be a problem with other tags. acs.orgnih.govbiorxiv.org Even when attached to very large proteins or complexes exceeding 200 kDa, the tBu group can retain high internal mobility, resulting in sharp and intense NMR signals that can be observed at low micromolar or even nanomolar concentrations. nih.govnih.gov
This high sensitivity makes the tBu tag a potent tool for analyzing large, dynamic, and low-solubility systems that are difficult to study with conventional NMR techniques like methyl transverse relaxation optimized spectroscopy (TROSY). nih.govnih.gov Researchers have successfully attached tBu groups to single cysteine residues of protein fragments, such as those from synaptotagmin-1 and the neuronal SNAREs, using this compound. nih.govnih.govresearchgate.net The resulting sharp resonances from these tags provide a clear window into the behavior of these large biomolecular assemblies. nih.govnih.gov
Monitoring Ligand Binding, Conformational Changes, and Oligomer Symmetry via tBu Resonances
The sensitive NMR signals generated by tert-butyl (tBu) groups are not merely for detection; they serve as precise reporters for a variety of molecular events. nih.govresearchgate.net Changes in the local environment of the tBu tag, caused by interactions or structural rearrangements, directly influence its NMR resonance, providing detailed insights into protein function. nih.govresearchgate.net
Key Applications of tBu Resonances:
| Application | Description | Example System | Findings |
| Ligand Binding | The binding of a ligand to a tBu-tagged protein alters the chemical environment of the tag, causing a shift in its ¹H NMR signal. This allows for the quantitative measurement of binding affinities (Kd). acs.orgnih.gov | E. coli aspartate/glutamate binding protein (DEBP) | Successfully measured a submicromolar dissociation constant (Kd) of 0.2 μM for the glutamate-DEBP complex. acs.orgnih.gov |
| Conformational Changes | Structural changes within the protein, often induced by ligand binding or interaction with other proteins, are reflected as perturbations in the tBu resonance. nih.govresearchgate.net | Neuronal SNARE complexes on nanodiscs | Incorporation of tBu-tagged proteins into complexes led to significant broadening of tBu resonances in some cases, indicating changes in the tag's mobility and local environment upon complex formation. nih.govnih.gov |
| Oligomer Symmetry | In a multimeric protein complex, the number of distinct NMR signals from symmetrically placed tBu tags reveals the oligomer's symmetry in solution. acs.orgnih.gov | Bacillus stearothermophilus DnaB hexamer (320 kDa) | The observation of two distinct resonances from a site-specifically incorporated tBu tag demonstrated that the hexamer preferentially adopts a 3-fold symmetry rather than a 6-fold symmetry in solution. acs.orgnih.gov |
The ability to track these events makes tBu tagging a versatile method for elucidating the mechanisms of action for complex biological systems, including G protein-coupled receptors and enzyme inhibition. nih.govresearchgate.net
Development of Chemical Tools for Site-Specific Protein Modification
This compound is a valuable chemical tool for the site-specific modification of proteins, primarily by targeting cysteine residues. nih.govresearchgate.net Cysteine is an ideal target for such modifications due to the high nucleophilicity of its thiol group and its relatively low natural abundance in proteins. acs.org this compound functions as an electrophilic alkylating agent, where the thiol group of a cysteine attacks the carbon atom bearing the iodine, displacing it in an S_N2 reaction. nih.govacs.org This reaction forms a stable thioether bond, covalently linking the tert-butyl acetamide (B32628) moiety to the protein. nih.govresearchgate.net
The primary utility of this reagent in chemical biology is to introduce the tert-butyl group as a biophysical probe at a specific, predetermined location. nih.govnih.gov This is often achieved by using site-directed mutagenesis to introduce a single, uniquely reactive cysteine residue onto the protein surface at a location that will not disrupt its function but will be sensitive to the structural or binding events of interest. nih.govnih.gov
Beyond its use as a vehicle for NMR tags, this compound and its derivatives have been developed for proteomics applications. nih.govresearchgate.net Researchers have synthesized both a light (d₀) and a heavy, deuterium-labeled (d₉) version of the compound. nih.govresearchgate.net These isotopic variants can be used for relative protein quantitation. By labeling two different cell or tissue samples with the light and heavy reagents, respectively, the relative abundance of specific cysteine-containing peptides can be determined by mass spectrometry, as the peptides will differ in mass by a known amount (9 Da per labeled cysteine). nih.gov This dual functionality as both a biophysical probe and a quantitative proteomics reagent highlights the versatility of this compound as a chemical tool.
Properties of this compound as a Modifying Agent:
| Property | Description |
| Reactivity | Alkylating agent; reacts with nucleophiles. nih.govresearchgate.net |
| Specificity | Highly selective for the sulfhydryl (thiol) group of cysteine residues. nih.govnih.govacs.org |
| Reaction Type | S_N2 (Nucleophilic Substitution). acs.org |
| Bond Formed | Covalent thioether linkage. nih.govresearchgate.net |
| Primary Use | Site-specific introduction of a tert-butyl group as an NMR probe or for isotopic labeling in mass spectrometry. nih.govnih.govresearchgate.net |
Advanced Methodological Considerations and Future Research Directions
Strategies for Enhancing Chemoselectivity and Minimizing Off-Target Labeling
The utility of N-(tert-butyl)-2-iodoacetamide as a research tool is intrinsically linked to its ability to selectively react with cysteine residues over other nucleophilic amino acids. Achieving high chemoselectivity is paramount to ensure that experimental findings are a true reflection of cysteine-specific interactions and not artifacts from off-target labeling.
Several strategies have been developed to enhance the chemoselectivity of iodoacetamide-based probes. A primary consideration is the control of reaction conditions. The reactivity of the cysteine thiol group is highly dependent on its protonation state, with the deprotonated thiolate being the more nucleophilic species. nih.gov Consequently, performing alkylation reactions at a slightly alkaline pH (typically pH > 8) can enhance the reactivity of cysteines. researchgate.netwfu.edu However, at higher pH values, other nucleophilic residues like lysine (B10760008) also become more reactive, increasing the risk of off-target labeling. researchgate.netnih.gov Therefore, careful optimization of pH is crucial to balance efficient cysteine labeling with minimal side reactions. nih.gov Reaction time and temperature also play significant roles; prolonged incubation or elevated temperatures can lead to increased non-specific labeling. researchgate.net
The steric hindrance provided by the tert-butyl group in this compound can itself contribute to enhanced selectivity. This bulky group can limit the accessibility of the reactive iodoacetamide (B48618) moiety to sterically hindered or buried cysteine residues, while also potentially disfavoring reactions with other nucleophilic residues within constrained protein microenvironments. sigmaaldrich.cn This inherent structural feature can be a key advantage in discriminating between different cysteine populations within the proteome.
Another innovative approach to minimize off-target labeling is the use of "caged" electrophiles. nih.gov These are probes that are initially inert and require a specific stimulus, such as light (photocaging), to release the reactive iodoacetamide warhead. nih.govacs.org This strategy provides spatiotemporal control over the labeling reaction, allowing for activation of the probe at a desired time and location, thereby reducing the potential for non-specific reactions during incubation and delivery. nih.govacs.org
Integration with Orthogonal Chemical and Biological Techniques
The full potential of this compound is realized when it is integrated with a variety of other powerful analytical techniques. This combinatorial approach allows for a multi-faceted investigation of protein biology.
Mass Spectrometry (MS)-based Proteomics: A cornerstone of modern proteomics, MS is frequently coupled with this compound labeling for quantitative analysis of protein expression and cysteine reactivity. researchgate.netresearchgate.net Isotopically labeled versions of this compound, such as deuterated (d9) forms, have been synthesized to serve as "heavy" internal standards for relative quantification experiments. researchgate.netnih.gov This allows for the precise comparison of cysteine reactivity between different biological samples. Techniques like isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) utilize alkyne-functionalized iodoacetamide probes to profile reactive cysteines on a proteome-wide scale, providing insights into enzyme activity and covalent drug target engagement. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The tert-butyl group of this compound provides a unique and powerful handle for NMR studies of protein structure and dynamics. nih.gov The nine equivalent protons of the tert-butyl group give rise to a sharp, intense signal in the 1H NMR spectrum, which can be readily observed even in large protein complexes. nih.govresearchgate.net This allows for the monitoring of ligand binding, conformational changes, and protein-protein interactions by observing changes in the chemical shift and line width of the tert-butyl resonance upon perturbation. nih.govnih.gov Furthermore, 19F-labeled analogs, such as 4-perfluoro-tert-butyl-phenyliodoacetamide, have been developed to provide a highly sensitive probe for 19F NMR studies. nih.gov
Fluorescence-Based Techniques: While direct examples of fluorescently tagged this compound are not extensively documented, the general principle of incorporating fluorophores into iodoacetamide probes is well-established. nih.govacademie-sciences.fr By chemically modifying this compound with a fluorescent dye, it is possible to create probes for fluorescence microscopy, enabling the visualization of protein localization and dynamics within living cells. whiterose.ac.ukopenaccessjournals.com Such probes could also be employed in Fluorescence Resonance Energy Transfer (FRET) assays to study protein-protein interactions in real-time. thermofisher.com
Click Chemistry: The introduction of a "clickable" handle, such as an alkyne or azide, into the this compound scaffold would enable its use in bioorthogonal chemistry. unive.itresearchgate.netnih.govnih.gov This would allow for a two-step labeling procedure where the probe first reacts with cysteine residues, followed by the attachment of a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via a highly specific and efficient click reaction. researchgate.netmedchemexpress.com This modular approach offers greater flexibility and can reduce potential interference from bulky reporter groups during the initial labeling step. medchemexpress.com
Computational Approaches for Predicting this compound Reactivity and Protein Interactions
Computational methods are becoming increasingly indispensable for predicting and understanding the reactivity of chemical probes like this compound with their protein targets. These approaches can guide experimental design and provide a deeper mechanistic understanding of the labeling process.
A key determinant of cysteine reactivity is its pKa value, which is the pH at which the thiol group is 50% deprotonated. wfu.edu Computational tools are being developed to predict the pKa of individual cysteine residues within a protein's three-dimensional structure. chemrxiv.orgkyushu-u.ac.jpchemrxiv.orgmun.ca These predictions are based on factors such as the local electrostatic environment, hydrogen bonding networks, and solvent accessibility. chemrxiv.orgchemrxiv.org Accurate pKa prediction can help to identify hyper-reactive cysteines that are more likely to be labeled by this compound under specific experimental conditions. wfu.educhemrxiv.org
Furthermore, molecular modeling and docking simulations can be used to predict how this compound interacts with a protein's binding pocket. These simulations can provide insights into the steric and electronic factors that govern the selectivity of the labeling reaction. For instance, the bulky tert-butyl group can be explicitly modeled to assess its impact on the accessibility of the reactive center to the target cysteine. utoronto.ca
The CIAA (Cysteine reactivity toward IodoAcetamide Alkyne) method, which utilizes a Random Forest model, has been developed to predict cysteine reactivity by incorporating various descriptors of the cysteine microenvironment, including amino acid content, solvent accessibility, and secondary structure. researchgate.net While developed for an alkyne-containing iodoacetamide, the principles of this machine-learning approach could be adapted to predict the reactivity of this compound, potentially by incorporating parameters that account for the steric bulk of the tert-butyl group.
Expanding the Repertoire of this compound-Based Probes for Emerging Biological Questions
The core structure of this compound serves as a versatile scaffold for the design of novel chemical probes to address a wide range of emerging biological questions. By synthetically modifying the tert-butyl or acetamide (B32628) moieties, researchers can create a diverse toolkit of probes with tailored functionalities.
Probes for Post-Translational Modifications (PTMs): The study of PTMs is a rapidly expanding field in biology. uni-konstanz.denih.govnih.gov this compound-based probes can be designed to specifically investigate cysteine-based PTMs, such as S-nitrosylation, S-glutathionylation, and sulfenylation. For example, by incorporating an enrichment tag like biotin, these probes can be used to isolate and identify proteins with specific redox modifications from complex biological mixtures. nih.govfrontiersin.org
Probes for Protein-Protein Interactions (PPIs): Understanding the intricate network of PPIs is crucial for deciphering cellular signaling pathways. nih.govdovepress.comnih.gov this compound can be functionalized with photo-crosslinking groups, such as diazirines, to create probes that can covalently trap interacting proteins upon photoactivation. nih.govwhiterose.ac.ukresearchgate.net This allows for the identification of both stable and transient protein interactions in their native cellular context.
Fragment-Based Drug Discovery (FBDD): The principles of FBDD, which utilizes small, low-molecular-weight compounds to identify binding "hotspots" on proteins, can be applied to this compound. openaccessjournals.comnih.govnih.gov By creating a library of diverse this compound analogs, researchers can screen for fragments that bind to specific proteins of interest, providing starting points for the development of novel therapeutics. nih.govdovepress.com The covalent nature of the interaction can be particularly advantageous for targeting challenging proteins. nih.gov
Dual-Functional and Inducible Probes: The future of probe design lies in the creation of more sophisticated tools with multiple functionalities. acs.orgmun.ca This could include this compound-based probes that incorporate both a fluorescent reporter and a photo-crosslinker, allowing for simultaneous imaging and interaction mapping. Furthermore, the development of probes that are activated by specific enzymes or cellular conditions will provide even greater control and specificity in labeling experiments, paving the way for a more nuanced understanding of cellular processes. acs.orgrsc.org
Q & A
Q. What are the recommended synthetic routes for N-(tert-butyl)-2-iodoacetamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reacting tert-butylamine with iodoacetyl chloride under anhydrous conditions. Key steps include:
- Reaction Setup : Use dry dichloromethane (DCM) as a solvent, and maintain temperatures between 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can achieve >95% purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
- Characterization : Confirm structure via H NMR (distinct tert-butyl singlet at δ 1.2–1.4 ppm and iodoacetamide CH signal at δ 3.8–4.0 ppm) .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm tert-butyl (δ 28–30 ppm for quaternary carbon) and iodoacetamide moieties .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H] at m/z 241.070 .
- Elemental Analysis : Ensure C, H, N, and I percentages align with theoretical values (C: 29.85%, H: 5.02%, N: 5.81%, I: 52.65%) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent light-induced degradation and moisture absorption .
- Spill Management : Neutralize with activated charcoal, collect in chemical waste containers, and avoid direct contact .
Advanced Research Questions
Q. How can this compound be utilized in site-specific protein or oligonucleotide conjugation, and what reaction conditions optimize yield?
- Methodological Answer :
- CuAAC Reaction : React with alkyne-modified biomolecules using Cu(I) catalysts (e.g., CuBr·S(CH)) in DMF/HO (4:1) at 25°C for 12–24 hours. Optimize pH (7.5–8.5) to balance reaction speed and biomolecule stability .
- Thiol-Specific Labeling : Target cysteine residues by incubating with 2–5 mM compound in PBS (pH 7.4) for 1 hour at 4°C. Use excess β-mercaptoethanol to quench unreacted iodoacetamide .
Q. What strategies mitigate competing side reactions when employing this compound in multicomponent reactions?
- Methodological Answer :
- Steric Shielding : The tert-butyl group reduces nucleophilic attack on the acetamide carbonyl, but competing alkylation at iodine may occur. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature Control : Lower reaction temperatures (0–10°C) minimize hydrolysis of the iodo group. Add molecular sieves to scavenge moisture .
Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 2-iodoacetamide) using F NMR or stopped-flow techniques. The tert-butyl group slows SN2 reactions by ~30% due to steric hindrance near the electrophilic carbon .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show increased activation energy for backside attack, aligning with experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
